N-乙基-N-甲基氨基甲酰氯

描述

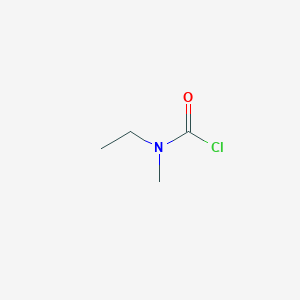

N-Ethyl-N-methylcarbamoyl chloride (NEMC), also known as ethyl methylcarbamate (EMC), is an organochloride compound with the molecular formula C3H7ClN2O. It is a colorless liquid that is soluble in polar organic solvents. NEMC is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. NEMC is also used as a catalyst in the synthesis of polymers, polyesters, and polyurethanes.

科学研究应用

合成和化学性质

合成方法N-乙基-N-甲基氨基甲酰氯已使用实用且方便的过程合成。该合成包括用二甲基硫酸盐甲基化 N-亚苄基乙胺,然后水解并用氢氧化钠中和。然后用三光气使 N-甲基乙胺反应,得到 N-乙基-N-甲基氨基甲酰氯,总产率为 57.1%。与其他报道的方法相比,该过程具有反应条件较温和、工艺较简单、产率较高等优点 (Deng,2008).

化学性质和异构现象该化合物显示出有趣的化学行为,例如受限的 C-N 键旋转,导致在围绕 C(O)N 键旋转时形成旋转异构体 (s-Z 和 s-E)。s-E 异构体通常是全局最小值,但对它的偏好通常小于 1 kcal/mol。旋转异构体的相互转化涉及两种可能的过渡态结构:TS syn 和 TS anti。对于 N-苄基-N-甲基氨基甲酰氯,优选的过渡态是 TS syn,这归因于稳定的 gauche 效应。已使用各种光谱技术分析了这种现象,证实了结构分配的准确性 (Horwath 和 Benin,2008).

在有机合成中的应用

转化为仲 α-酮酰胺N-乙基-N-甲基氨基甲酰氯已用于酸氯与氨基甲酸硅烷的氨基羰基化反应,将酸氯转化为相应的仲 α-酮酰胺。该方法避免了产物 α-酮酰胺在氨基羰基化反应期间与氨基甲酸硅烷原位反应。甲氧甲基,用作氨基保护基,可以通过简单的酸水解很容易地转化为氢原子 (Ma、Liu 和 Chen,2016).

N-甲氧基-N-甲基酰胺的合成N-甲氧基-N-甲基酰胺(Weinreb 酰胺)是有效的羰基当量,与有机金属反应提供各种羰基官能团,已使用 N-甲氧基-N-甲基氨基甲酰氯合成。生成的酰胺稳定,并在反应中形成金属螯合中间体 (Lee 和 Park,2002).

光敏保护基和聚合

光敏醇保护基N-乙基-N-甲基氨基甲酰氯衍生物已被用作醇的光敏保护基。该基团很容易通过化学偶联引入,并且可以通过 254 至 365 nm 的质子溶剂中的光解干净地去除,为醇的保护和脱保护提供了一条直接的途径 (Loudwig 和 Goeldner,2001).

聚合催化N-乙基-N-甲基氨基甲酰氯已用于甲基丙烯酸甲酯的原子转移自由基聚合 (ATRP) 的催化中。该催化提供高达一定分子量的受控聚合,证明了该化合物在聚合过程中的有效性 (Zhu 和 Yan,2000).

安全和危害

N-Ethyl-N-methylcarbamoyl Chloride is a dangerous compound. It causes severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner .

属性

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary use of N-Ethyl-N-methylcarbamoyl chloride in pharmaceutical synthesis?

A: N-Ethyl-N-methylcarbamoyl chloride is a crucial reagent in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. It acts as an acylating agent, reacting with (S)-3-[(1-dimethylamino)ethyl]phenol to form the carbamate moiety present in the Rivastigmine structure. [, ]

Q2: What is a novel and efficient synthesis route for N-Ethyl-N-methylcarbamoyl chloride?

A: A recent study [, ] describes a practical synthesis of N-Ethyl-N-methylcarbamoyl chloride starting from benzaldehyde and ethylamine. The process involves the following steps:

Q3: How is the presence of N-Ethyl-N-methylcarbamoyl chloride monitored in pharmaceutical products?

A: N-Ethyl-N-methylcarbamoyl chloride is considered a genotoxic impurity in Rivastigmine Tartrate drug substances. Sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GCMS) are employed for its detection and quantification. This method utilizes a capillary GC column with electron impact ionization (EI) in selective ion monitoring (SIM) mode and can detect the impurity at levels as low as 2.0 μg/g. []

Q4: Are there any known positional isomers or analogs of N-Ethyl-N-methylcarbamoyl chloride with potential pharmaceutical applications?

A: Research has explored the synthesis of positional isomers and analogs of Neostigmine methylsulfate, another anticholinesterase agent. [] While the specific structures aren't detailed in the provided abstract, this suggests ongoing investigations into related compounds that might possess desirable pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

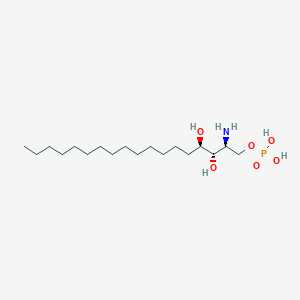

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)